REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])=[CH:6][CH:5]=[C:4]([N:15]2[CH:19]=[N:18][N:17]=[N:16]2)[N:3]=1.O[Li].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO.C1COCC1.O>[CH3:1][C:2]1[C:7]([CH:8]([CH3:14])[C:9]([OH:11])=[O:10])=[CH:6][CH:5]=[C:4]([N:15]2[CH:19]=[N:18][N:17]=[N:16]2)[N:3]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1C(C(=O)OCC)C)N1N=NN=C1
|
Name
|
MeOH THF H2O
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Name
|
LiOH.H2O
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1C(C(=O)O)C)N1N=NN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |